A Technical Guide to the Chemical Properties and Applications of 2,3,3a,4,7,7a-hexahydro-1H-isoindole
A Technical Guide to the Chemical Properties and Applications of 2,3,3a,4,7,7a-hexahydro-1H-isoindole
Abstract
The 2,3,3a,4,7,7a-hexahydro-1H-isoindole scaffold, a partially saturated bicyclic amine, represents a foundational building block in modern medicinal chemistry and organic synthesis. Its unique conformational rigidity, conferred by the cis-fused ring system, combined with the reactivity of a secondary amine and an internal alkene, makes it a versatile starting point for the development of complex molecular architectures. This guide provides an in-depth analysis of its core chemical properties, spectroscopic signatures, synthetic pathways, and key reactivity patterns. We will explore its strategic application in drug discovery, drawing on the broader importance of the isoindole family in developing therapeutics, including potent enzyme inhibitors and anticancer agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this valuable heterocyclic scaffold.
Core Chemical and Physical Properties
2,3,3a,4,7,7a-hexahydro-1H-isoindole is characterized by a pyrrolidine ring fused to a cyclohexene ring. This structure (C₈H₁₃N) is a key intermediate, distinct from the fully saturated octahydroisoindole or its oxidized isoindole-1,3-dione analogues.[1] The cis-fusion of the two rings is the thermodynamically favored conformation, leading to a bent, V-shaped molecule. This defined three-dimensional structure is a critical feature for its use as a scaffold in rational drug design.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 10533-30-9 | [2] |
| Molecular Formula | C₈H₁₃N | [1] |
| Molecular Weight | 123.20 g/mol | |
| Physical Form | Solid | |
| InChI Key | HWZHYUCYEYJQTE-UHFFFAOYSA-N | |
| Canonical SMILES | C1NCC2CC=CCC12 | |
| Storage Class | 13 - Non-Combustible Solids |
Note: This compound is supplied by some vendors as a research chemical for early discovery, and comprehensive analytical data may not be routinely collected. Buyers are often responsible for confirming identity and purity.
Spectroscopic Characterization (Predicted)
While specific, verified spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. A scientist characterizing a sample of this material should expect the following signatures:
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¹H NMR:
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Alkene Protons: Two signals in the olefinic region (~5.5-6.0 ppm), corresponding to the -CH=CH- protons.
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Bridgehead Protons: Complex multiplets for the protons at the ring junctions (C3a and C7a).
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Amine Proton: A broad singlet associated with the N-H proton, which may exchange with D₂O. Its chemical shift can vary depending on solvent and concentration.
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Aliphatic Protons: A series of complex multiplets in the upfield region (~1.5-3.5 ppm) for the remaining CH₂ protons of the pyrrolidine and cyclohexene rings.
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-
¹³C NMR:
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Alkene Carbons: Two signals in the downfield region (~125-130 ppm).
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Aliphatic Carbons: Multiple signals in the upfield region (~20-60 ppm) corresponding to the eight sp³-hybridized carbon atoms.
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-
IR Spectroscopy:
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N-H Stretch: A moderate, sharp peak in the range of 3300-3500 cm⁻¹, characteristic of a secondary amine.
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C=C Stretch: A weak to medium peak around 1640-1680 cm⁻¹.
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C-H Stretches: Signals just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds of the alkene.
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-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 123, corresponding to the molecular weight.
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Fragmentation: Expect fragmentation patterns typical of cyclic amines, including loss of alkyl fragments from the rings.
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Synthesis and Manufacturing
The synthesis of the hexahydro-1H-isoindole core typically relies on a foundational Diels-Alder cycloaddition reaction, followed by functional group manipulations. A robust and scalable approach starts with the reaction of maleic anhydride and a suitable diene, such as 1,3-butadiene (generated in situ from 3-sulfolene), to form the cyclohexene ring system. The resulting anhydride is then converted to the corresponding imide and subsequently reduced to yield the target amine.
Rationale for Synthetic Choices:
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Diels-Alder Reaction: This cycloaddition is highly efficient for forming the six-membered ring with the desired stereochemistry, establishing the cis-fused ring junction. Using 3-sulfolene as a source of 1,3-butadiene is a common and safe laboratory practice, as it avoids handling gaseous butadiene.
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Imide Formation: Reacting the anhydride with ammonia or a protected amine source is a standard, high-yielding method to introduce the nitrogen atom.
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Reduction: The final reduction of the imide to the secondary amine requires a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). The choice of reagent is critical; milder reagents might only reduce one of the carbonyl groups. Borane is often preferred for its selectivity and milder reaction conditions compared to LiAlH₄.[3]
Caption: Synthetic workflow for 2,3,3a,4,7,7a-hexahydro-1H-isoindole.
Experimental Protocol: Synthesis of 2,3,3a,4,7,7a-hexahydro-1H-isoindole
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Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride.
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In a flask equipped with a reflux condenser, combine 3-sulfolene (1.1 eq) and maleic anhydride (1.0 eq) in toluene.
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Heat the mixture to reflux (~110-120 °C) for 18-24 hours. The 3-sulfolene thermally decomposes to release 1,3-butadiene, which is trapped in situ by the maleic anhydride.
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Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
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Collect the solid product by vacuum filtration, wash with cold hexanes, and dry to yield the anhydride.
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Step 2: Synthesis of cis-4-Cyclohexene-1,2-dicarboximide. [4]
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Suspend the anhydride (1.0 eq) in aqueous ammonia (28%).
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Heat the mixture to gently evaporate the water, forming a slurry.
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Continue heating to ~150-160 °C until all the water has been removed and the material has fully melted and re-solidified.
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Cool the flask to room temperature. The solid obtained is the crude imide, which can be recrystallized from ethanol for purification.
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Step 3: Reduction to 2,3,3a,4,7,7a-hexahydro-1H-isoindole. [3]
-
Caution: This step should be performed under an inert atmosphere (e.g., Argon or Nitrogen) as borane and LiAlH₄ are highly reactive.
-
Suspend the imide (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Slowly add a solution of borane-tetrahydrofuran complex (1M in THF, ~2.5-3.0 eq) to the suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 6N HCl to decompose the excess borane.
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Make the solution basic (pH > 10) by adding aqueous NaOH.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or chromatography.
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Chemical Reactivity and Derivatization
The molecule possesses two primary sites for chemical modification: the nucleophilic secondary amine and the electrophilic carbon-carbon double bond. This dual reactivity allows for orthogonal chemical strategies, making it a powerful scaffold for building molecular diversity.
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Reactions at the Nitrogen Atom: The secondary amine readily undergoes standard transformations such as N-alkylation, N-acylation, and reductive amination to install a wide variety of substituents. This is the most common site for modification when incorporating the scaffold into a larger molecule.
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Reactions at the Alkene: The double bond can be functionalized through several classic reactions:
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Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) will reduce the double bond to yield the fully saturated cis-octahydroisoindole, a key intermediate in the synthesis of the antidiabetic drug Mitiglinide.[5]
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Epoxidation: Treatment with an oxidant like m-chloroperbenzoic acid (m-CPBA) yields the corresponding epoxide.[6] This epoxide is a versatile intermediate that can be opened by various nucleophiles (e.g., azides, amines, thiols) to generate highly functionalized trans-disubstituted derivatives.[7]
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Dihydroxylation: Reagents like osmium tetroxide (OsO₄) can be used for syn-dihydroxylation, producing a cis-diol.[7][8]
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Caption: Key reactivity pathways of the hexahydro-1H-isoindole scaffold.
Applications in Research and Drug Development
The isoindole family of heterocycles is of significant interest to the pharmaceutical industry.[9][10] While many reported activities are for oxidized or substituted analogues, the hexahydro-1H-isoindole core provides the foundational framework for accessing these more complex structures.
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Conformationally Constrained Scaffolds: The rigid, bicyclic nature of the scaffold is highly advantageous in drug design. It reduces the entropic penalty of binding to a biological target by pre-organizing the attached pharmacophoric groups in a defined spatial orientation. This has been successfully exploited in the design of potent inhibitors for enzymes like prolyl oligopeptidase (POP), where the isoindole core serves as a chiral template.[11]
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Access to Bioactive Derivatives: The isoindole-1,3-dione derivatives, accessible from the same synthetic intermediates, have demonstrated a wide range of biological activities, including anticancer properties.[6][7] The ability to functionalize the alkene bond of these diones has led to the synthesis of libraries of compounds with diverse substitution patterns, which have been screened for cytotoxic effects against various cancer cell lines.[6]
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Key Pharmaceutical Intermediates: The fully saturated analogue, cis-octahydroisoindole, is a registered intermediate for Mitiglinide, a drug used to treat type 2 diabetes.[5] This underscores the industrial relevance of the synthetic pathways that begin with the hexahydro-isoindole core or its precursors. The broader phthalimide structure, a related oxidized derivative, is famously the core of drugs like Thalidomide and its more recent, safer analogues Lenalidomide and Pomalidomide, used in cancer therapy.[10][12]
Safety and Handling
As a research chemical, detailed toxicological data for 2,3,3a,4,7,7a-hexahydro-1H-isoindole is limited. Standard laboratory safety precautions for handling solid amine compounds should be followed.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a non-combustible solid.
References
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cis-Octahydro-isoindole 21850-12-4 wiki. (n.d.). Chemical Synthesis. Retrieved December 30, 2025, from [Link]
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- Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
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cis-Octahydroisoindole hydrochloride. (n.d.). ChemBK. Retrieved December 30, 2025, from [Link]
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2,3,3a,4,7,7a-Hexahydro-1H-isoindole. (n.d.). MOLBASE. Retrieved December 30, 2025, from [Link]
- Piras, M., et al. (2018). 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors. Journal of Medicinal Chemistry, 61(17), 7899–7916.
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(3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]
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2,3,3a,4,7,7a-Hexahydro-1H-isoindole. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]
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1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, cis-. (n.d.). NIST WebBook. Retrieved December 30, 2025, from [Link]
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